molecular formula C17H13ClN2O2 B10978785 4-(5-Chloro-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one

4-(5-Chloro-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one

Cat. No.: B10978785
M. Wt: 312.7 g/mol
InChI Key: LKRJORGMWCRTQT-UHFFFAOYSA-N
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Description

4-(5-Chloro-1,3-benzoxazol-2-yl)-1-phenyl-2-pyrrolidinone is a chemical compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-1,3-benzoxazol-2-yl)-1-phenyl-2-pyrrolidinone typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative, such as 5-chloro-2-carboxybenzaldehyde, under acidic conditions.

    Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.

    Coupling of Benzoxazole and Pyrrolidinone Rings: The final step involves the coupling of the benzoxazole and pyrrolidinone rings through a suitable linker, such as a phenyl group, under basic conditions.

Industrial Production Methods

Industrial production methods for 4-(5-Chloro-1,3-benzoxazol-2-yl)-1-phenyl-2-pyrrolidinone may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-1,3-benzoxazol-2-yl)-1-phenyl-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-(5-Chloro-1,3-benzoxazol-2-yl)-1-phenyl-2-pyrrolidinone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its bioactivity against various pests and weeds.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-1,3-benzoxazol-2-yl)-1-phenyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methanamine dihydrochloride
  • 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
  • [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone

Uniqueness

4-(5-Chloro-1,3-benzoxazol-2-yl)-1-phenyl-2-pyrrolidinone is unique due to its specific structural features, such as the combination of benzoxazole and pyrrolidinone rings, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

4-(5-chloro-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C17H13ClN2O2/c18-12-6-7-15-14(9-12)19-17(22-15)11-8-16(21)20(10-11)13-4-2-1-3-5-13/h1-7,9,11H,8,10H2

InChI Key

LKRJORGMWCRTQT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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